4-nitro-N-pyridin-4-ylbenzenesulfonamide
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Overview
Description
4-nitro-N-pyridin-4-ylbenzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol It is characterized by the presence of a nitro group, a pyridine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-pyridin-4-ylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-pyridin-4-ylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-nitro-N-pyridin-4-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the pyridine ring, making it less versatile in certain applications.
N-pyridin-4-ylbenzenesulfonamide: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.
4-amino-N-pyridin-4-ylbenzenesulfonamide:
Uniqueness
4-nitro-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
4-nitro-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWRBFEMCOCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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